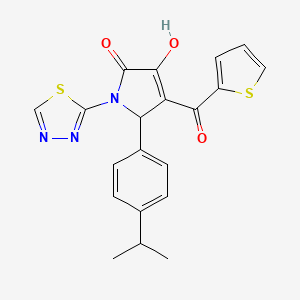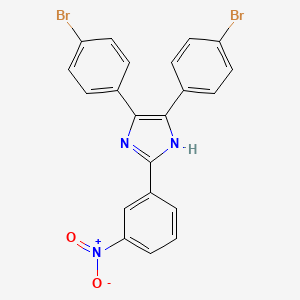
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学研究应用
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, where it can be used to selectively kill cancer cells.
作用机制
The mechanism of action of 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole involves its ability to inhibit the activity of enzymes involved in cancer cell growth. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication in cancer cells. By inhibiting this enzyme, 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole can effectively stop the growth of cancer cells.
Biochemical and Physiological Effects:
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole has been found to have several biochemical and physiological effects. In addition to its ability to inhibit the activity of topoisomerase II, this compound has also been found to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs in normal cells, but is often disrupted in cancer cells. By inducing apoptosis, 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole can effectively kill cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole in lab experiments is its ability to selectively target cancer cells. This compound has been found to be highly effective in killing cancer cells, while leaving normal cells unharmed. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic at high concentrations, and caution must be taken when handling it.
未来方向
There are several future directions for research on 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of the compound's properties for use in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or limitations. Overall, 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole has shown great promise in the field of scientific research, and further research is needed to fully explore its potential applications.
合成方法
The synthesis of 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole can be achieved using various methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction between 4-bromoaniline, 3-nitrophenylboronic acid, and 4-bromobenzonitrile in the presence of a palladium catalyst. The reaction proceeds smoothly to yield the desired product.
属性
IUPAC Name |
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2N3O2/c22-16-8-4-13(5-9-16)19-20(14-6-10-17(23)11-7-14)25-21(24-19)15-2-1-3-18(12-15)26(27)28/h1-12H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAPSENNFBDOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)
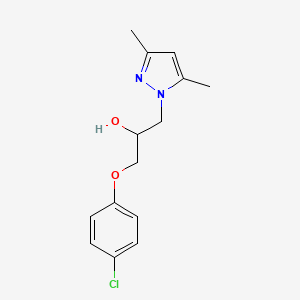
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5231307.png)
![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5231349.png)

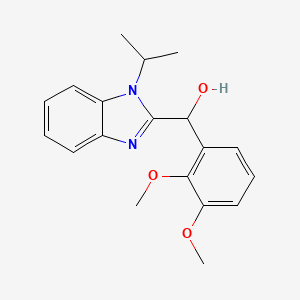
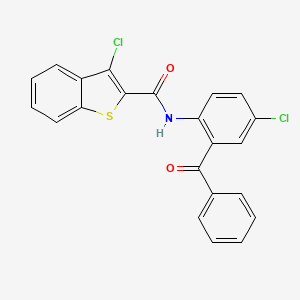
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231385.png)
![methyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231397.png)
